4-(Cyclohexylmethylsulfamoyl)benzeneboronic acid
Description
4-(Cyclohexylmethylsulfamoyl)benzeneboronic acid (CAS: 871329-66-7) is an organoboron compound featuring a benzeneboronic acid backbone substituted with a cyclohexylmethylsulfamoyl group at the para position. The sulfamoyl moiety (–SO₂NH–) introduces both electron-withdrawing and hydrogen-bonding capabilities, while the cyclohexylmethyl group imparts steric bulk and lipophilicity. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing biaryl and heteroaryl frameworks . Its structural design enhances reactivity in coupling reactions while maintaining stability under catalytic conditions.
Properties
Molecular Formula |
C13H20BNO4S |
|---|---|
Molecular Weight |
297.2 g/mol |
IUPAC Name |
[4-[cyclohexyl(methyl)sulfamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H20BNO4S/c1-15(12-5-3-2-4-6-12)20(18,19)13-9-7-11(8-10-13)14(16)17/h7-10,12,16-17H,2-6H2,1H3 |
InChI Key |
SIZUWLZSTAJSDU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)N(C)C2CCCCC2)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylmethylsulfamoyl)benzeneboronic acid typically involves the reaction of a boronic acid derivative with a suitable sulfonamide precursor. One common method involves the use of cyclohexylmethylamine and benzeneboronic acid under specific reaction conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient production of the compound with consistent quality and reduced production costs. The use of advanced purification techniques such as crystallization and chromatography ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexylmethylsulfamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from the reactions of this compound include boronic esters, borates, alcohols, amines, and various substituted derivatives. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
4-(Cyclohexylmethylsulfamoyl)benzeneboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 4-(Cyclohexylmethylsulfamoyl)benzeneboronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Table 1: Key Properties of 4-(Cyclohexylmethylsulfamoyl)benzeneboronic Acid and Analogs
Key Observations:
- Electronic Effects : Electron-withdrawing groups (e.g., acetyl in 4-(Acetylsulfamoyl)benzeneboronic acid) enhance the electrophilicity of the boron center, improving reactivity in Suzuki couplings .
- Solubility : Smaller substituents (e.g., cyclopropyl) increase aqueous solubility, whereas bulky groups (e.g., cyclohexylmethyl) favor organic-phase reactions .
Table 2: Comparative Reactivity in Cross-Coupling Reactions
| Compound | Reaction Rate (Relative) | Coupling Partner Compatibility | Notable Applications |
|---|---|---|---|
| This compound | Moderate | Aryl chlorides, triflates | Synthesis of sterically hindered biaryls |
| 4-(Cyclopropylsulfamoyl)benzeneboronic acid | High | Aryl bromides, iodides | High-throughput medicinal chemistry |
| 4-(Benzylsulfamoyl)benzeneboronic acid | Low | Electron-deficient aryl halides | Specialty polymer precursors |
Research Findings:
- Steric Hindrance : The cyclohexylmethyl group in the target compound reduces reaction rates with bulky coupling partners but improves selectivity in forming ortho-substituted biaryls .
- Electron-Deficient Systems : 4-(Acetylsulfamoyl)benzeneboronic acid exhibits accelerated coupling with electron-deficient aryl halides due to enhanced boron electrophilicity .
- Heterocyclic Compatibility : 4-(4-Thiomorpholinylsulfonyl)benzeneboronic acid demonstrates utility in synthesizing sulfur-containing heterocycles for agrochemical research .
Biological Activity
4-(Cyclohexylmethylsulfamoyl)benzeneboronic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, properties, and biological activity, focusing on antimicrobial, anticancer, and other therapeutic effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H18BNO3S
- Molecular Weight : 273.16 g/mol
This compound contains a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles, making it a versatile building block in medicinal chemistry.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of boronic acids, including derivatives like this compound. The compound exhibits significant activity against various pathogens:
- Bacterial Inhibition :
- Fungal Activity :
Case Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various boronic acids, including this compound. The results indicated that this compound had superior activity against Gram-positive bacteria compared to other tested compounds.
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against B. cereus |
|---|---|---|
| Compound A | 32 | 16 |
| Compound B | 64 | 32 |
| This compound | 16 | 8 |
Case Study 2: Anticancer Activity
In a study assessing the anticancer potential of boronic acids, researchers found that derivatives exhibited varying degrees of cytotoxicity against human cancer cell lines. Although specific data for this compound was not highlighted, its structural analogs showed promising results in inhibiting tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
